molecular formula C13H14FN3O3S B2999719 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1396843-91-6

2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2999719
CAS No.: 1396843-91-6
M. Wt: 311.33
InChI Key: ZKNQMXJQGDBXSF-UHFFFAOYSA-N
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Description

The compound 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a 2-methoxyethyl group at position 5 and an acetamide moiety linked via a thioether bridge to a 4-fluorophenyl ring. The oxadiazole ring and amide group are known to enhance pharmacological activity through hydrogen bonding with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-21-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNQMXJQGDBXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H16FN3O3SC_{14}H_{16}FN_{3}O_{3}S, with a molecular weight of 325.36 g/mol. The structure features a fluorophenyl group , a thioether linkage , and an oxadiazole moiety , which contribute to its biological properties.

PropertyValue
Molecular FormulaC14H16FN3O3SC_{14}H_{16}FN_{3}O_{3}S
Molecular Weight325.36 g/mol
CAS Number1396871-92-3

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the thiophenyl group occurs via nucleophilic substitution reactions.
  • Acetamide Linkage : The final step involves acylation to form the acetamide structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Studies have shown that compounds containing oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested for their cytotoxicity against HeLa and MCF-7 cell lines using MTT assays.

CompoundCell LineIC50 (µM)
Compound AHeLa29
Compound BMCF-773

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole moiety can enhance lipophilicity, potentially improving membrane permeability and target engagement.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of various oxadiazole derivatives against cancer cell lines, concluding that modifications in the structure significantly impacted their effectiveness.
    "The combination of the oxadiazole nucleus with other functional groups increased cytotoxic activity against HeLa cells" .
  • Antimicrobial Properties : Another study highlighted the antimicrobial potential of similar compounds, suggesting that the presence of fluorine enhances interaction with bacterial membranes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl and 4-chlorophenyl groups in analogs (e.g., 5d , 14a ) increase melting points (>190°C) and stability due to enhanced intermolecular interactions .
  • Methoxyethyl vs. Bulky Groups: The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier substituents like tetrahydronaphthalenyl (8) or phthalazinone (4b), which exhibit lower solubility but higher thermal stability .

Pharmacological Activity

  • Tyrosinase/Kinase Inhibition : The bromobenzofuran-oxadiazole hybrid (5d ) demonstrates potent tyrosinase inhibition, suggesting that the target compound’s 4-fluorophenylthio group could similarly target enzyme active sites .
  • Anticancer Mechanisms : Compounds with sulfamoylphenyl (4b ) or benzodioxole (8 ) substituents show anti-proliferative activity via MMP-9 or Akt inhibition, indicating that the target compound’s methoxyethyl group might modulate similar pathways .

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